N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-11-12-10(15-7)14-9-6-4-5-8(9)13(2)3/h8-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNOZMREDBYTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CCCC2N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C_{10}H_{14}N_{4}OS and a molecular weight of 226.30 g/mol. Its structure features a cyclopentane ring substituted with a thiadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study demonstrated that various thiadiazole derivatives showed dose-dependent growth inhibition in cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells. The most potent compound reported had an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line .
- Structure–Activity Relationship (SAR) : The substitution pattern on the thiadiazole ring significantly influences cytotoxic activity. For example, compounds with specific substituents on the C5 phenyl ring showed enhanced efficacy against prostate and colon cancer cell lines .
Antiviral Activity
Thiadiazole derivatives have also been explored for their antiviral properties:
- Flavivirus Inhibition : Compounds similar to this compound have been identified as potential inhibitors of flavivirus proteases. A study highlighted that certain thiadiazole-based compounds inhibited Zika virus replication with IC50 values as low as 130 nM .
Case Studies and Experimental Findings
Several studies have documented the biological activities of compounds related to this compound:
| Study | Cell Line | IC50 Value | Activity |
|---|---|---|---|
| Alam et al. (2011) | SK-MEL-2 | 4.27 µg/mL | Anticancer |
| Mohammadi-Farani et al. (2014) | PC3 | 22.19 µM | Anticancer |
| Polkam et al. (2015) | HT29 | 68.28% inhibition | Anticancer |
| Zika Virus Study (2021) | Zika Virus | 130 nM | Antiviral |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Thiadiazole derivatives often act as enzyme inhibitors, targeting proteases involved in viral replication and cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : Thiadiazoles may interfere with critical signaling pathways that promote tumor growth and survival.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine showed promising cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole derivative | HCT116 (colon cancer) | 3.29 |
| Thiadiazole derivative | H460 (lung cancer) | 10.0 |
| Thiadiazole derivative | MCF-7 (breast cancer) | 0.28 |
These findings suggest that the compound could be further explored as a potential anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells .
Mechanism of Action
The mechanism through which thiadiazole derivatives exert their cytotoxic effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have revealed binding affinities that suggest strong interactions with tubulin, which is critical for mitotic spindle formation .
Agricultural Applications
Pesticidal Properties
Thiadiazole derivatives have been investigated for their potential use as pesticides. This compound has been shown to possess fungicidal and herbicidal properties. A study highlighted its effectiveness against common agricultural pests:
| Application | Target Pest | Efficacy (%) |
|---|---|---|
| Fungicide | Fusarium spp. | 85 |
| Herbicide | Amaranthus retroflexus | 90 |
These results indicate that the compound could serve as a viable alternative to traditional pesticides, contributing to integrated pest management strategies .
Materials Science
Potential in Nonlinear Optics
The unique structural characteristics of this compound make it a candidate for applications in nonlinear optical materials. Research on similar compounds has shown that they can exhibit significant second-order nonlinear optical responses, making them suitable for photonic applications.
Case Study: Synthesis and Characterization
A study involving the synthesis of related thiadiazole compounds utilized Sonogashira cross-coupling reactions to create derivatives with enhanced optical properties. The resulting materials were characterized using X-ray diffraction and spectroscopy techniques, revealing their potential in developing advanced optical devices .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Research Findings and Implications
- Substituent Effects : Methyl groups on thiadiazole (as in the target compound) may reduce cytotoxicity compared to phenyl or trifluoromethyl groups, balancing efficacy and safety .
- Conformational Rigidity : The cyclopentane core could enhance target selectivity in drug design by restricting rotational freedom .
- Synthetic Scalability : Suzuki coupling () offers high yields for aryl-thiadiazole systems, suggesting scalability for the target compound .
Q & A
Q. How can synthetic routes for N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine be optimized to improve yield and purity?
Answer: A common approach involves cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions (e.g., POCl₃ as a catalyst). For example, details a method where POCl₃ is added to a mixture of N-phenylthiosemicarbazide and a carboxylic acid derivative, followed by reflux and pH adjustment. To optimize yield, factors like reaction temperature (90–100°C), stoichiometric ratios (1:3 molar ratio of acid to POCl₃), and recrystallization solvents (DMSO/water mixtures) are critical. Mn(II)-catalyzed reactions (as in ) may also enhance regioselectivity for the thiadiazole ring.
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Answer:
- X-ray crystallography () provides definitive structural confirmation, especially for resolving bond angles and torsion in the cyclopentane and thiadiazole moieties.
- ¹H/¹³C NMR identifies methyl groups (δ ~2.5 ppm for N,N-dimethyl; δ ~2.3 ppm for 5-methyl-thiadiazole) and oxygen-linked protons (δ ~4.5–5.0 ppm).
- IR spectroscopy detects C–O–C stretching (~1100 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) ().
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
Answer: Density Functional Theory (DFT) calculations, such as those applied in and , can model:
- Electron density distribution : Identifying electrophilic/nucleophilic sites (e.g., oxygen in the ether linkage, sulfur in thiadiazole).
- Reactivity descriptors : Fukui indices for nucleophilic attack or HOMO-LUMO gaps (e.g., reports HOMO-LUMO gaps of ~4.5 eV for similar thiadiazoles, correlating with stability).
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, critical for drug design ().
Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?
Answer:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 5-methyl vs. 5-trifluoromethyl groups in and ). For instance, sulfonamide derivatives () show antibacterial activity, while trifluoromethyl analogs () are herbicides.
- Dose-response studies : Validate activity thresholds using standardized assays (e.g., IC₅₀ values in for antitumor activity).
- Molecular docking : Simulate binding to target proteins (e.g., penicillin acylase in ) to explain divergent activities.
Q. How can crystallographic data inform polymorph screening for this compound?
Answer: Single-crystal X-ray data () reveal:
- Packing motifs : Hydrogen bonding between thiadiazole N atoms and adjacent molecules (e.g., C–H···N interactions).
- Thermodynamic stability : Compare lattice energies of polymorphs using software like SHELX (). For example, reports a monoclinic P2₁/c space group with Z = 4, indicating a stable packing arrangement.
Methodological Challenges
Q. What experimental design considerations are critical for studying enzymatic interactions of this compound?
Answer:
- Enzyme-substrate modeling : Use PRODA or similar algorithms () to predict binding modes with targets like penicillin acylase.
- Kinetic assays : Monitor condensation reactions (e.g., with 7-ZACA in ) under varying pH (6.5–7.5) and temperature (25–37°C).
- High-throughput screening : Employ robotic platforms to test libraries of 500+ variants ().
Q. How do synthetic byproducts (e.g., regioisomers) affect pharmacological profiling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
